N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide
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Overview
Description
N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide is a chemical compound with the molecular formula C₁₀H₈N₄S and a molecular weight of 216.26 g/mol . This compound features a pyrimidine ring substituted with a thienyl group and a cyanamide functional group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide typically involves the reaction of 4-(2-thienyl)-2-pyrimidinylamine with methyl isocyanide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The thienyl and pyrimidine rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[4-(2-furyl)-2-pyrimidinyl]cyanamide: Similar structure but with a furan ring instead of a thienyl ring.
N-methyl-N-[4-(2-pyridyl)-2-pyrimidinyl]cyanamide: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to its analogs
Properties
IUPAC Name |
methyl-(4-thiophen-2-ylpyrimidin-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-14(7-11)10-12-5-4-8(13-10)9-3-2-6-15-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQVDTVMCOHWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#N)C1=NC=CC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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